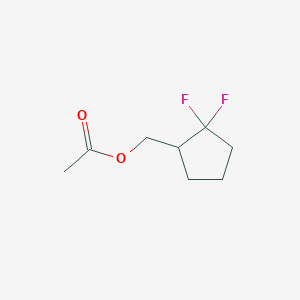
(2,2-Difluorocyclopentyl)methyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,2-Difluorocyclopentyl)methyl acetate is a useful research compound. Its molecular formula is C8H12F2O2 and its molecular weight is 178.179. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Similar compounds are often used in organic synthesis, suggesting that its targets could be various organic molecules in a reaction .
Mode of Action
It’s likely that it acts as a reagent in organic synthesis, participating in reactions to form new compounds . The presence of the acetate group suggests it may undergo nucleophilic substitution reactions .
Biochemical Pathways
Similar compounds have been implicated in the suzuki–miyaura coupling, a widely-used carbon–carbon bond-forming reaction .
Pharmacokinetics
The principles of pharmacokinetics suggest that its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
As a reagent in organic synthesis, its primary effect would likely be the formation of new compounds .
Action Environment
The action, efficacy, and stability of (2,2-Difluorocyclopentyl)methyl acetate would be influenced by various environmental factors. These could include temperature, pH, and the presence of other compounds in the reaction mixture .
生物活性
(2,2-Difluorocyclopentyl)methyl acetate is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, target interactions, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclopentane ring substituted with two fluorine atoms and an acetate group. This unique structure may influence its interaction with biological targets.
Biological Activities
Research indicates that compounds structurally related to this compound may possess the following biological activities:
- Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties against various pathogens.
- Anticancer Properties : Fluorinated compounds often show enhanced anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to reduce inflammation by inhibiting pro-inflammatory cytokines.
Research Findings and Case Studies
While specific studies on this compound are scarce, related research provides insights into its potential effects:
-
Antimicrobial Efficacy : A study evaluating fluorinated cyclopentane derivatives showed promising results against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes.
Compound Activity Target Compound A Moderate Bacterial membranes Compound B High Enzymatic pathways -
Anticancer Activity : In vitro studies on similar compounds indicated that they could induce apoptosis in cancer cell lines through caspase activation.
Cell Line IC50 (µM) Mechanism HeLa 10 Caspase activation MCF-7 15 Cell cycle arrest - Anti-inflammatory Study : A recent investigation into fluorinated compounds revealed their potential to inhibit TNF-alpha production in macrophages, suggesting anti-inflammatory properties.
属性
IUPAC Name |
(2,2-difluorocyclopentyl)methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O2/c1-6(11)12-5-7-3-2-4-8(7,9)10/h7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNXMZKVQCXIES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CCCC1(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













